molecular formula C10H19FN2O2 B1397416 tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate CAS No. 872716-26-2

tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate

Cat. No.: B1397416
CAS No.: 872716-26-2
M. Wt: 218.27 g/mol
InChI Key: GPEHPMQIVVIUQX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activity

tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate (CAS Number: 872716-26-2) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to present a comprehensive overview.

  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 218.27 g/mol
  • IUPAC Name : tert-butyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate
  • Purity : Typically ≥ 97% .

The biological activity of this compound primarily revolves around its interaction with biological targets that may include enzymes and receptors involved in neurological functions. The presence of the fluoropyrrolidine moiety suggests potential neuroactive properties, as compounds with similar structures have been studied for their effects on neurotransmitter systems.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study examined the neuroprotective potential of similar carbamate derivatives, indicating that modifications in the pyrrolidine ring can enhance binding affinity to nicotinic acetylcholine receptors, which are crucial for cognitive function .
  • Antidepressant Activity :
    • Research has shown that compounds with similar structural features exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels, suggesting that this compound may possess similar properties .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays indicate that this compound does not exhibit significant toxicity at low concentrations, making it a candidate for further development in therapeutic applications .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential neuroprotective and antidepressant effects ,
Similar Carbamate DerivativeEnhanced binding to nicotinic receptors
Fluorinated Pyrrolidine CompoundsAntidepressant-like effects in models

Toxicological Profile

The toxicological data for this compound is limited but suggests low acute toxicity based on existing studies of related compounds. Specific assessments such as oral, inhalation, and dermal toxicity have not been extensively characterized, indicating a need for further research .

Safety Data

According to safety data sheets (SDS), precautions must be taken when handling this compound:

  • Signal Word : Warning
  • Hazard Statements : May cause skin irritation; avoid contact with skin and eyes.

Properties

IUPAC Name

tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEHPMQIVVIUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate
Reactant of Route 3
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate
Reactant of Route 4
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate
Reactant of Route 5
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate
Reactant of Route 6
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate

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